molecular formula C21H25NO5 B7476945 N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide

Cat. No.: B7476945
M. Wt: 371.4 g/mol
InChI Key: GENKHFAYDNXFAC-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethoxyphenyl group, a propanoylphenoxy group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with methylamine to form N-(3,4-dimethoxyphenyl)methylamine.

    Acylation: The intermediate is then acylated using 4-propanoylphenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)methylamine: Shares the dimethoxyphenyl group but lacks the acetamide and propanoylphenoxy groups.

    4-propanoylphenoxyacetic acid: Contains the propanoylphenoxy group but lacks the dimethoxyphenyl and acetamide groups.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-methyl-2-(4-propanoylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-5-18(23)16-7-9-17(10-8-16)27-14-21(24)22(2)13-15-6-11-19(25-3)20(12-15)26-4/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENKHFAYDNXFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC(=O)N(C)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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